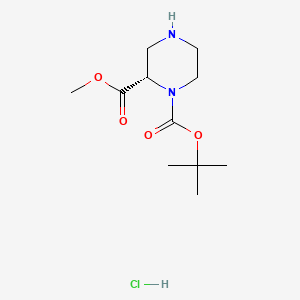

(S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride

Descripción general

Descripción

(S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its piperazine ring, which is substituted with tert-butyl and methyl groups, and its dicarboxylate ester functionality. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

Introduction of Substituents: The tert-butyl and methyl groups are introduced via alkylation reactions. This can be achieved using tert-butyl halides and methyl halides in the presence of strong bases such as sodium hydride or potassium tert-butoxide.

Esterification: The dicarboxylate ester functionality is introduced through esterification reactions using appropriate carboxylic acids and alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the ester functionalities, converting them into alcohols or aldehydes.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Alkyl halides or sulfonates in the presence of strong bases like sodium hydride.

Major Products

Oxidation: N-oxides of the piperazine ring.

Reduction: Alcohols or aldehydes from the ester groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Synthetic Intermediate : This compound serves as an important synthetic intermediate in the development of piperazine derivatives. Piperazines are known for their diverse biological activities, making them valuable in drug discovery. The presence of the tert-butyl and methyl groups enhances the compound's lipophilicity, which can influence its pharmacokinetic properties .

Structure-Activity Relationship Studies : Researchers have utilized (S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride in structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of various drug candidates. Its structural features allow for modifications that can lead to improved biological activity against specific targets .

Pharmacological Applications

Inhibitors of Viral Enzymes : Recent studies have indicated that derivatives of this compound can act as inhibitors of viral enzymes, particularly those associated with coronaviruses. For example, compounds derived from piperazine structures have shown potential in inhibiting the Mac1 domain of SARS-CoV-2, which is crucial for viral replication .

Neuropharmacology : The compound's ability to modulate neurotransmitter systems has been explored in neuropharmacological research. Piperazine derivatives are often investigated for their potential effects on serotonin and dopamine receptors, which are critical in treating psychiatric disorders .

Case Studies

Chemical Properties and Safety

This compound is characterized by its solubility and stability under controlled conditions. It is classified as very soluble in water with a log S value indicating favorable solubility characteristics for biological applications . Safety data indicates that while it has beneficial properties, it should be handled with care due to potential hazards associated with its chemical structure.

Mecanismo De Acción

The mechanism by which (S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring can mimic natural substrates or inhibitors, while the ester groups may enhance binding affinity and specificity. The hydrochloride salt form ensures better solubility and bioavailability, facilitating its interaction with biological targets.

Comparación Con Compuestos Similares

Similar Compounds

(S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate: The free base form without the hydrochloride salt.

1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate: A similar compound with different substitution patterns on the piperazine ring.

1-Benzyl 2-methyl piperazine-1,2-dicarboxylate: A compound with a benzyl group instead of a tert-butyl group.

Uniqueness

(S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications requiring high solubility and stability, such as in drug formulation and industrial processes.

Actividad Biológica

(S)-1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₁₁H₂₁ClN₂O₄

- Molecular Weight : 280.75 g/mol

- CAS Number : 1251903-93-1

This compound is a piperazine derivative, which often exhibits diverse biological activities due to its structural characteristics.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

2. Neuroprotective Effects

Piperazine derivatives are often investigated for neuroprotective properties. In animal models, certain derivatives have demonstrated the ability to mitigate neurodegeneration and improve cognitive functions. Further research is needed to establish the neuroprotective potential of this compound specifically.

3. Antinociceptive Activity

There is emerging evidence that some piperazine compounds can exhibit antinociceptive (pain-relieving) effects. This activity is particularly relevant in the context of chronic pain management and could be an area for future exploration regarding this compound.

Table 1: Summary of Biological Activities

The mechanisms by which this compound exerts its biological effects may involve:

- Radical Scavenging : Compounds with similar structures have been shown to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress.

- Modulation of Neurotransmitter Systems : Piperazine derivatives can interact with various neurotransmitter systems, potentially influencing pain perception and cognitive function.

Propiedades

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S)-piperazine-1,2-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4;/h8,12H,5-7H2,1-4H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MESGHYLTRXYTHM-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCNC[C@H]1C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662551 | |

| Record name | 1-tert-Butyl 2-methyl (2S)-piperazine-1,2-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251903-93-1 | |

| Record name | 1-tert-Butyl 2-methyl (2S)-piperazine-1,2-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.